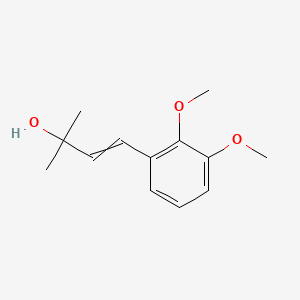
5-(2H-1,3-Benzodioxol-5-YL)pent-4-ynal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2H-1,3-Benzodioxol-5-YL)pent-4-ynal is an organic compound that features a benzodioxole ring attached to a pent-4-ynal chain. This compound is of interest due to its unique structure, which combines aromatic and alkyne functionalities, making it a versatile intermediate in organic synthesis and various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2H-1,3-Benzodioxol-5-YL)pent-4-ynal typically involves the coupling of a benzodioxole derivative with a pent-4-ynal precursor. One common method is the Sonogashira coupling reaction, which uses palladium catalysts and copper co-catalysts to form the carbon-carbon bond between the benzodioxole and the alkyne group . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) and bases such as triethylamine or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Sonogashira coupling reactions with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
5-(2H-1,3-Benzodioxol-5-YL)pent-4-ynal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst in ethanol.
Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.
Major Products Formed
Oxidation: 5-(2H-1,3-Benzodioxol-5-YL)pentanoic acid.
Reduction: 5-(2H-1,3-Benzodioxol-5-YL)pent-4-enal or 5-(2H-1,3-Benzodioxol-5-YL)pentane.
Substitution: Brominated or nitrated derivatives of the benzodioxole ring.
Applications De Recherche Scientifique
5-(2H-1,3-Benzodioxol-5-YL)pent-4-ynal has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-(2H-1,3-Benzodioxol-5-YL)pent-4-ynal involves its interaction with specific molecular targets and pathways. For instance, its alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides. Additionally, the benzodioxole ring can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(1,3-Benzodioxol-5-yl)pentanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde and alkyne group.
4-(2H-1,3-Benzodioxol-5-yl)butan-2-ol: Contains a hydroxyl group and a shorter carbon chain.
(E)-5-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)pent-2-en-1-one: Features a piperidine ring and an enone group.
Uniqueness
5-(2H-1,3-Benzodioxol-5-YL)pent-4-ynal is unique due to its combination of an aromatic benzodioxole ring and an alkyne-functionalized pent-4-ynal chain. This dual functionality allows it to participate in a diverse array of chemical reactions and makes it a valuable intermediate in the synthesis of complex molecules .
Propriétés
Numéro CAS |
114092-52-3 |
|---|---|
Formule moléculaire |
C12H10O3 |
Poids moléculaire |
202.21 g/mol |
Nom IUPAC |
5-(1,3-benzodioxol-5-yl)pent-4-ynal |
InChI |
InChI=1S/C12H10O3/c13-7-3-1-2-4-10-5-6-11-12(8-10)15-9-14-11/h5-8H,1,3,9H2 |
Clé InChI |
BAMKKRWODGVAHD-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)C#CCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


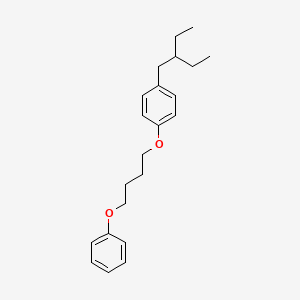


![(2-Aminophenyl)([1,1'-biphenyl]-3-yl)methanone](/img/structure/B14297816.png)
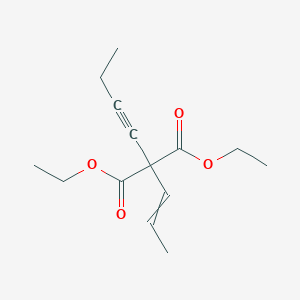
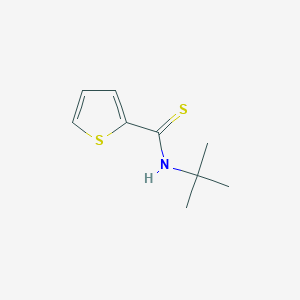
![Dimethyl(thiophen-2-yl)[2-(trimethylsilyl)ethenyl]silane](/img/structure/B14297828.png)

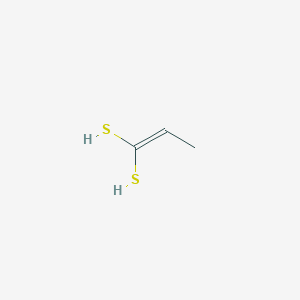
![7,8-Dimethyl-3,10-dinonylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14297834.png)

![3,3',3''-{[(8-Sulfanyloctyl)silanetriyl]tris(oxy)}tripropanenitrile](/img/structure/B14297837.png)
![Tert-butyl 2-acetyl-9-azabicyclo[4.2.1]nonane-9-carboxylate](/img/structure/B14297845.png)
